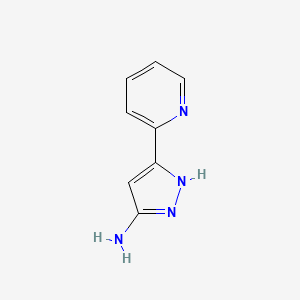

5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Descripción

Historical Context of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to pioneering work in the late nineteenth century, establishing a rich tradition of synthetic and therapeutic applications. Ludwig Knorr emerged as a seminal figure in 1883 when he discovered the antipyretic properties of pyrazole derivatives during his quest to synthesize quinoline compounds with fever-reducing capabilities. This accidental discovery led to the development of antipyrine, which Knorr named after recognizing its remarkable analgesic, antipyretic, and antirheumatic properties. The compound became the first synthetic drug and dominated pharmaceutical applications until aspirin superseded it in the early twentieth century.

Knorr's contributions extended beyond single compound discovery to encompass fundamental synthetic methodologies. His habilitation thesis in 1885, titled "On the formation of carbon-nitrogen rings through the action of amine and hydrazine bases on acetoacetate and its derivatives," established systematic approaches to pyrazole synthesis. The Knorr pyrazole synthesis, which employs catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds to pyrazoles, became a cornerstone methodology in heterocyclic chemistry. This reaction mechanism involves dicarbonyl deprotonation followed by hydrazine attack to produce imine intermediates, ultimately yielding pyrazole products through cyclization processes.

Parallel developments by Hans von Pechmann further enriched pyrazole synthetic methodology. Pechmann introduced the concept of 1,3-dipolar cycloaddition between diazomethane and carbon-carbon double bond containing molecules to form pyrazoline intermediates, which undergo subsequent oxidation to yield pyrazole derivatives. The Pechmann pyrazole synthesis demonstrated that carbonyl, ester, or cyano groups conjugated to olefinic double bonds facilitate pyrazoline formation, while phenyl groups decrease reactivity. This methodology enabled direct pyrazole preparation from acetylene precursors, expanding synthetic accessibility.

Significance of Pyridyl-Substituted Pyrazoles in Chemical Research

Pyridyl-substituted pyrazoles have emerged as privileged scaffolds in contemporary chemical research, demonstrating exceptional versatility across multiple scientific domains. The integration of pyridine and pyrazole functionalities creates hybrid molecules with enhanced chemical and biological properties compared to their individual components. The number of drugs containing pyrazole nuclei has increased significantly in the last decade, with several best-selling pharmaceuticals incorporating these structural motifs.

In pharmaceutical development, this compound serves as a key intermediate in synthesizing various therapeutic agents, particularly those targeting cancer and inflammatory conditions. The compound's structural features enable it to participate in diverse biochemical interactions, making it valuable for developing anti-cancer agents and anti-inflammatory drugs. Research has demonstrated that pyridyl-substituted pyrazoles can function as potent kinase inhibitors, with compounds like ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib achieving commercial success in treating different cancer types.

Agricultural chemistry applications represent another significant research domain where pyridyl-substituted pyrazoles demonstrate substantial utility. These compounds are employed in creating agrochemicals, including herbicides and fungicides, which enhance crop protection and yield. The structural diversity achievable through pyridine-pyrazole combinations enables the development of selective pesticides with improved environmental profiles and target specificity.

Material science research has recognized the unique properties of pyridyl-substituted pyrazoles for developing novel materials with specific chemical characteristics. The compounds are utilized in synthesizing polymers and coatings that require enhanced durability and performance characteristics. The coordination chemistry of these molecules with various metal ions has been extensively explored for applications in catalysis and advanced materials development. The planar structure resulting from conjugated double bond systems contributes to their effectiveness in these applications.

Biochemical research applications leverage the ability of pyridyl-substituted pyrazoles to serve as valuable tools in enzyme interaction studies and cellular process investigations. These compounds act as molecular probes for understanding protein-ligand interactions and can function as enzyme inhibitors or activators depending on their specific structural modifications. The presence of both pyridine and pyrazole functionalities enables multiple binding modes with biological targets, enhancing their research utility.

Classification and Nomenclature Systems for Pyridylpyrazoles

The systematic classification and nomenclature of pyridylpyrazoles follows established International Union of Pure and Applied Chemistry conventions while accommodating the structural complexity arising from multiple nitrogen-containing heterocycles. This compound exemplifies the systematic naming approach that identifies both the pyrazole core structure and the pyridine substituent position.

The compound's systematic name, 3-(2-pyridinyl)-1H-pyrazol-5-amine, reflects the International Union of Pure and Applied Chemistry nomenclature system that prioritizes the pyrazole ring as the parent structure while indicating the pyridine substitution at the 2-position. Alternative naming conventions include 5-amino-3-(pyrid-2-yl)-1H-pyrazole and 5-(2-pyridinyl)-1H-pyrazol-3-amine, demonstrating the flexibility within systematic nomenclature while maintaining chemical accuracy.

Classification systems for pyridylpyrazoles consider both structural and functional characteristics. Structurally, these compounds belong to the broader category of nitrogen-containing heterocycles, specifically as bis-heterocyclic systems combining five-membered pyrazole rings with six-membered pyridine rings. Functional classification emphasizes their role as primary amines due to the amino group substitution, placing them within categories relevant to pharmaceutical intermediates and bioactive compounds.

The molecular descriptor systems employ various computational approaches to characterize pyridylpyrazole structures. The Simplified Molecular Input Line Entry System notation for this compound provides a linear representation that facilitates database searching and computational analysis. These descriptors enable systematic comparison with related compounds and support structure-activity relationship studies essential for pharmaceutical development.

Structural Significance of this compound Among Pyrazole Derivatives

The structural architecture of this compound embodies several distinctive features that distinguish it within the broader family of pyrazole derivatives. The compound features a pyrazole ring system substituted with both a pyridine moiety and an amino group, creating a molecular framework with enhanced electronic and steric properties compared to simpler pyrazole analogs. The planar structure resulting from the conjugated system of double bonds contributes significantly to its chemical reactivity and biological activity potential.

The positioning of the pyridine ring at the 2-position of the pyrazole core creates specific geometric constraints that influence the compound's three-dimensional conformation. This substitution pattern enables the formation of intramolecular interactions between the pyridine nitrogen and other molecular components, potentially stabilizing particular conformational states. The presence of the pyridine ring contributes to the compound's ability to engage in hydrogen bonding and coordination with metal ions, properties that prove relevant in medicinal chemistry and coordination chemistry applications.

Comparative analysis with related pyridylpyrazole derivatives reveals the structural uniqueness of the amino group positioning. While compounds like 5-methyl-2-pyridin-2-yl-2H-pyrazol-3-ylamine incorporate alkyl substitution, the amino functionality in this compound provides enhanced hydrogen bonding capability and potential for further chemical modification. This structural feature enables the compound to serve as a versatile intermediate for generating more complex molecular architectures through standard organic transformations.

| Structural Feature | This compound | Related Compounds |

|---|---|---|

| Amino Group Position | 3-position on pyrazole ring | Variable positions in analogs |

| Pyridine Attachment | 2-position connection | Consistent across series |

| Molecular Planarity | High due to conjugation | Varies with substitution |

| Hydrogen Bonding Sites | Multiple (amino + pyridine N) | Dependent on functional groups |

The electronic properties of this compound result from the interaction between the electron-donating amino group and the electron-withdrawing pyridine system. This electronic distribution creates regions of varying electron density that influence reactivity patterns and biological target recognition. The compound's ability to participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coordination complex formation, stems from these electronic characteristics.

Structural studies utilizing techniques such as 15N and 1H heteronuclear multiple bond correlation spectroscopy have provided detailed insights into the bonding patterns and electronic environment of pyridylpyrazole derivatives. These investigations have confirmed the regioselective formation of specific isomers during synthetic procedures and have elucidated the preferred conformational states of these molecules in solution and solid phases. X-ray crystallographic studies have further validated the structural assignments and provided precise geometric parameters for understanding intermolecular interactions.

The synthetic accessibility of this compound through established methodologies, including reactions with hydrazine hydrate in microwave-assisted procedures, demonstrates its practical importance as a research chemical. The compound's stability under standard laboratory conditions and its compatibility with various synthetic transformations make it an attractive building block for generating libraries of related compounds for biological screening and materials applications.

Propiedades

IUPAC Name |

5-pyridin-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFHMLHZCNZQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424394 | |

| Record name | 5-Pyridin-2-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92352-29-9 | |

| Record name | 5-Pyridin-2-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Pyridin-2-yl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolylamines, N-oxides, and reduced amine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : This compound is crucial in synthesizing numerous pharmaceuticals, particularly as an intermediate in developing anti-cancer and anti-inflammatory agents.

Key Findings :

- Anti-Cancer Agents : Recent studies highlight its role in creating compounds that inhibit cancer cell proliferation. For instance, derivatives of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine have shown efficacy against various cancer types by targeting specific molecular pathways involved in tumor growth .

- Anti-Inflammatory Drugs : The compound has been explored for its potential to modulate inflammatory responses, making it a candidate for developing new anti-inflammatory medications .

| Application | Example Compounds | Mechanism of Action |

|---|---|---|

| Anti-Cancer | Ibrutinib, Ruxolitinib | Inhibition of kinases involved in cell signaling |

| Anti-Inflammatory | Celecoxib | COX inhibition to reduce inflammation |

Agricultural Chemistry

Overview : In agriculture, this compound is utilized to develop agrochemicals, including herbicides and fungicides.

Key Findings :

- Herbicides : Research indicates that this compound can be modified to create effective herbicides that target specific weed species without harming crops .

- Fungicides : Its application in developing fungicides has been promising, particularly in enhancing crop protection against fungal pathogens .

| Application | Type | Efficacy |

|---|---|---|

| Herbicides | Selective | High efficacy against target weeds |

| Fungicides | Broad-spectrum | Effective against multiple fungal strains |

Material Science

Overview : The compound is also significant in material science for developing new materials with tailored properties.

Key Findings :

- Polymers and Coatings : this compound is used to synthesize polymers that exhibit enhanced durability and specific chemical properties suitable for various applications, including coatings that resist environmental degradation .

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Polymers | Thermoplastics | Increased thermal stability |

| Coatings | Protective coatings | UV resistance, durability |

Biochemical Research

Overview : In biochemical research, this compound serves as a valuable tool for assays and studies focusing on enzyme interactions and cellular processes.

Key Findings :

- Enzyme Studies : It aids researchers in understanding the interactions between enzymes and substrates, which is critical for drug design and development .

- Cellular Processes : The compound has been utilized to investigate cellular signaling pathways, providing insights into disease mechanisms and potential therapeutic targets .

Diagnostics

Overview : The exploration of this compound extends into diagnostics, particularly in imaging techniques.

Key Findings :

- Imaging Agents : Studies are underway to utilize this compound in designing diagnostic agents that can specifically target biological markers for imaging purposes .

Case Study 1: Development of Anti-Cancer Drugs

A recent study demonstrated that derivatives of this compound exhibited potent anti-cancer activity against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.

Case Study 2: Agricultural Applications

Field trials showed that a formulated herbicide based on this compound significantly reduced weed biomass while increasing crop yield by over 20% compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyridinyl-Substituted Pyrazol-3-ylamine Derivatives

The positional isomerism of the pyridine substituent significantly influences physicochemical and biological properties:

- Electronic Effects : The 2-pyridinyl group introduces steric hindrance and alters electron distribution compared to 3- or 4-pyridinyl isomers. This may affect binding to hydrophobic pockets in target proteins.

- Solubility : The 4-pyridinyl isomer (QC-4239) may exhibit higher aqueous solubility due to reduced steric bulk, whereas the 2-pyridinyl variant (SS-2650) could display stronger membrane permeability .

Pyrazol-3-ylamine Derivatives with Non-Pyridine Substituents

Piperidine-Substituted Analog

5-Methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine (CAS: 3524-43-4) replaces the pyridine ring with a 1-methylpiperidin-4-yl group .

Phenyl-Substituted Analog

5-Methyl-2-phenyl-2H-pyrazol-3-ylamine (CAS: 1131-18-6) features a phenyl group instead of pyridine . The absence of a nitrogen atom in the aromatic ring reduces polarity, likely decreasing solubility but increasing lipophilicity for blood-brain barrier penetration.

Actividad Biológica

5-Pyridin-2-yl-2H-pyrazol-3-ylamine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 160.18 g/mol. It consists of a pyrazole ring substituted with a pyridine moiety at the 5-position. The presence of an amine group (NH₂) enhances its potential for hydrogen bonding, which is significant in protein-ligand interactions and enzyme inhibition studies.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or an activator depending on the specific target and context:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It may modulate receptor activity through binding at active or allosteric sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's structural features contribute to its ability to disrupt bacterial cell functions .

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. A common method involves the condensation reaction of hydrazine with pyridine derivatives under reflux conditions. The synthesis typically yields high purity and good yields, making it suitable for further pharmacological studies .

Example Synthesis Route

- Reagents : 3-(2-Pyridyl)-3-oxopropanenitrile and hydrazine.

- Conditions : Reflux in ethanol for 24 hours.

- Yield : Approximately 91% .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited notable inhibitory activity against several bacterial strains, supporting its potential as a lead compound in antibiotic development .

Research on Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce inflammation markers in vitro. This positions this compound as a promising candidate for therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 3-Amino-pyrazole | Contains pyrazole | Known for anti-cancer properties |

| 4-Pyridinyl-pyrazole | Contains pyridine | Exhibits strong antifungal activity |

| 1-(Pyridin-2-yl)-pyrazole | Contains both groups | Potential use in neuroprotective drugs |

This table highlights how structural similarities can influence biological activities among related compounds, underscoring the unique profile of this compound.

Q & A

Q. Advanced Research Focus

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature, stoichiometry) to maximize yield.

- Factorial designs : Screens critical factors (e.g., catalyst type, reflux duration) with minimal experiments .

- Artificial Neural Networks (ANNs) : Predict optimal conditions using historical data, reducing experimental redundancy .

What are the stability considerations for storing this compound and its derivatives?

Basic Research Focus

While direct data is limited, analogs like 5-methyl-2-isopropyl-2H-pyrazol-3-ylamine are stored at 4°C in airtight containers to prevent oxidation or hygroscopic degradation . Stability studies should include:

- Accelerated degradation tests under varying pH, temperature, and light exposure.

- HPLC monitoring of purity over time .

How does the pyridin-2-yl substituent influence the electronic properties of the pyrazole core?

Advanced Research Focus

The electron-withdrawing pyridin-2-yl group increases the electrophilicity of the pyrazole ring, facilitating nucleophilic attacks at the 3-amine position. DFT calculations reveal reduced HOMO-LUMO gaps in pyridin-2-yl-substituted derivatives compared to phenyl analogs, enhancing reactivity in cycloaddition reactions .

What methodologies are employed to study the biological activity of derivatives?

Q. Advanced Research Focus

- Kinase inhibition assays : Use fluorescence polarization or TR-FRET to measure IC₅₀ values.

- Molecular docking : Predict binding modes to targets like EGFR or CDK2 using PyMOL or AutoDock .

- ADMET profiling : Assess solubility (e.g., shake-flask method), metabolic stability (microsomal assays), and toxicity (MTT assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.